Pyridine-4-sulfonyl Chloride

Sulfonyl chloride stability Heteroaromatic sulfonyl halides Decomposition mechanism

Procurement of 2- or 3-pyridylsulfonyl chloride isomers inadvertently introduces divergent decomposition and reductive pathways (hydrolysis vs. SO₂ extrusion; disulfide vs. monosulfide), compromising synthetic reproducibility. The pure 4-isomer eliminates this risk. • Exclusive formation of 4,4′-thiodipyridine (monosulfide) with hydrazine, inaccessible from 2-/3-isomers. • Predictable SO₂ extrusion pathway enables controlled desulfonylation sequences. • Installs the 4-pyridylsulfonyl pharmacophore with precise para topology for consistent SAR.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 134479-04-2
Cat. No. B158375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-4-sulfonyl Chloride
CAS134479-04-2
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1S(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H
InChIKeyNHMOJCOXIZRTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-4-sulfonyl Chloride Specifications and Properties


Pyridine-4-sulfonyl chloride (CAS 134479-04-2) is a heteroaromatic sulfonyl halide characterized by a sulfonyl chloride group (-SO₂Cl) attached to the 4-position of a pyridine ring [1]. This structural arrangement places the electrophilic sulfonyl chloride moiety in a para relationship to the ring nitrogen, which critically influences both its electronic properties and its characteristic decomposition pathways compared to its 2- and 3-pyridyl positional isomers . The compound serves as a versatile electrophilic reagent for introducing sulfonyl functionality into molecular scaffolds, particularly in the synthesis of sulfonamides, sulfonate esters, and related derivatives [1].

Pyridine-4-sulfonyl Chloride Isomer Interchangeability


Substituting pyridine-4-sulfonyl chloride with its 2- or 3-positional isomers without rigorous experimental validation introduces significant risk of divergent synthetic outcomes and product instability. Comprehensive experimental studies across 236 heteroaromatic sulfonyl halides have demonstrated that the position of the sulfonyl chloride group on the pyridine ring dictates fundamentally different decomposition mechanisms: pyridine-4-sulfonyl chloride undergoes characteristic formal SO₂ extrusion under certain conditions, whereas pyridine-3-sulfonyl chloride is primarily susceptible to hydrolysis by trace water . Furthermore, in specific reductive transformations with hydrazine, pyridine-4-sulfonyl chloride yields 4,4′-thiodipyridine exclusively, while its 2- and 3-isomers produce the corresponding disulfides, confirming distinct and non-interchangeable reaction pathways [1].

Pyridine-4-sulfonyl Chloride Comparative Evidence


Divergent Decomposition: SO₂ Extrusion vs. Hydrolysis

In a comprehensive stability study of 236 heteroaromatic sulfonyl halides, pyridine-4-sulfonyl chloride exhibited a distinct decomposition mechanism—formal SO₂ extrusion—a pathway it shares with the 2-isomer but not the 3-isomer . In contrast, pyridine-3-sulfonyl chloride predominantly undergoes hydrolysis by trace water, reflecting fundamentally different stability profiles under identical storage and handling conditions .

Sulfonyl chloride stability Heteroaromatic sulfonyl halides Decomposition mechanism

Exclusive 4,4′-Thiodipyridine Formation

When reacted with hydrazine under identical reductive conditions, pyridine-4-sulfonyl chloride produces exclusively 4,4′-thiodipyridine, whereas both pyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride are reduced to their respective disulfides (2,2′-dithiodipyridine and 3,3′-dithiodipyridine) [1]. This represents a qualitative divergence in product outcome rather than a mere difference in yield.

Reductive transformations Sulfur-containing heterocycles Sulfonyl chloride reduction

Position-Dependent SO₂ Extrusion Propensity

Both pyridine-2-sulfonyl chloride and pyridine-4-sulfonyl chloride undergo formal SO₂ extrusion under certain conditions, a pathway that is notably absent for the 3-isomer . However, the subsequent reactivity of the resulting intermediates differs substantially due to the electronic environment conferred by the ring nitrogen position (ortho in the 2-isomer, para in the 4-isomer) .

SO₂ extrusion Desulfonylation Reaction mechanism

Pyridine-4-sulfonyl Chloride Application Scenarios


4,4′-Thiodipyridine Synthesis

The exclusive formation of 4,4′-thiodipyridine (rather than the corresponding disulfide) when pyridine-4-sulfonyl chloride is treated with hydrazine makes this compound uniquely suited for the preparation of sulfur-bridged pyridine dimers containing a single sulfur atom [1]. Such monosulfide scaffolds serve as valuable ligands in coordination chemistry and as building blocks for materials with specific electronic properties. The 2- and 3-isomers are incapable of accessing this product class under the same reductive conditions, as they yield only the disulfide dimers [1].

Controlled SO₂ Extrusion Strategies

The propensity of pyridine-4-sulfonyl chloride to undergo formal SO₂ extrusion under specific conditions can be exploited in synthetic sequences where controlled desulfonylation is desired [1]. Unlike the 3-isomer, which undergoes hydrolytic decomposition by trace water and does not extrude SO₂, the 4-isomer provides a predictable pathway for generating reactive intermediates that can be trapped in situ for subsequent transformations [1].

4-Pyridyl Sulfonamide Library Synthesis

As a sulfonylating reagent, pyridine-4-sulfonyl chloride installs the 4-pyridylsulfonyl moiety onto amine nucleophiles, yielding sulfonamides with the pyridine nitrogen positioned para to the sulfonamide linkage [1]. This specific spatial arrangement influences hydrogen-bonding capacity, metal-chelating ability, and electronic properties of the resulting sulfonamides in ways distinct from ortho- or meta-substituted analogs. Procurement of the pure 4-isomer ensures that the intended 4-pyridylsulfonyl pharmacophore is accurately incorporated into lead compounds during medicinal chemistry campaigns.

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